Tigemonam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

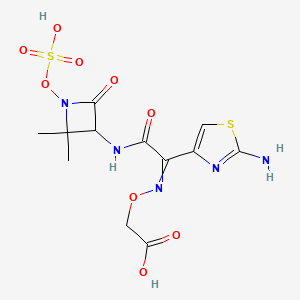

Tigemonam, also known as this compound, is a useful research compound. Its molecular formula is C12H15N5O9S2 and its molecular weight is 437.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity Studies

Tigemonam has been extensively studied for its antimicrobial efficacy against various gram-negative bacteria. It demonstrates potent activity against Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | ≤ 0.25 mg/L |

| Klebsiella spp. | ≤ 0.5 mg/L |

| Proteus spp. | ≤ 0.5 mg/L |

| Salmonella spp. | ≤ 0.5 mg/L |

| Haemophilus influenzae | ≤ 0.25 mg/L |

| Branhamella catarrhalis | ≤ 0.25 mg/L |

| Pseudomonas aeruginosa | Resistant |

This compound's activity is notably superior to that of many existing oral antibiotics, including amoxicillin-clavulanate and cefaclor, particularly against beta-lactamase-producing strains .

Resistance Mechanism Research

This compound is utilized in research focusing on bacterial resistance mechanisms. Its stability against common beta-lactamases allows researchers to investigate how bacteria develop resistance and to explore potential combination therapies that could enhance its efficacy .

Clinical Trials and Therapeutic Use

This compound has been evaluated in clinical settings for treating infections caused by resistant gram-negative bacteria. Notably, it has shown promise in treating infections caused by strains resistant to other antibiotics, such as KPC-producing Klebsiella pneumoniae .

Case Study 1: Comparative Efficacy

A study compared the in vitro and in vivo efficacy of this compound with aztreonam against Escherichia coli and Klebsiella pneumoniae. Results indicated that while aztreonam was more potent in vitro, this compound demonstrated superior effectiveness in vivo due to its pharmacokinetic profile, maintaining effective concentrations longer post-administration .

Case Study 2: Resistance Overcoming

In a clinical trial involving patients with complicated urinary tract infections caused by Enterobacteriaceae, this compound was administered to those who had failed previous treatments with other antibiotics. The results showed a significant reduction in infection rates, highlighting its potential as a salvage therapy for resistant infections .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis and Stability

Tigemonam’s β-lactam ring is central to its reactivity. While stable against many β-lactamases, it shows susceptibility to specific enzymes:

-

Class A Carbapenemases (KPC enzymes) : this compound is hydrolyzed by Klebsiella pneumoniae carbapenemases (KPC-2, KPC-3), which cleave the β-lactam ring, reducing antibacterial efficacy. Kinetic studies show KPC-2 hydrolyzes this compound with a catalytic efficiency (kcat/Km) of 1.5×104M−1s−1 .

-

Chromosomal Class C β-Lactamases : Derepressed mutants of Enterobacter cloacae produce AmpC enzymes that hydrolyze this compound, leading to resistance .

-

Plasmid-Mediated β-Lactamases (TEM, SHV) : this compound remains stable against these enzymes due to its structural resistance to hydrolysis .

Table 1: Hydrolysis Susceptibility of this compound

Comparative Reactivity with Other β-Lactams

This compound’s β-lactam ring exhibits lower intrinsic reactivity compared to carbapenems but higher stability than cephalosporins:

-

Woodward’s h-Value : Monobactams like this compound have intermediate h-values (~0.3–0.4 Å), reflecting moderate ring strain and reactivity .

-

Hydrolysis Rates : this compound is hydrolyzed 10-fold slower by KPC-2 than aztreonam, a related monobactam .

Table 2: Reactivity Comparison of β-Lactams

Degradation Pathways

This compound undergoes pH-dependent degradation:

-

Acidic Conditions : The β-lactam ring opens via protonation of the carbonyl oxygen, forming inactive metabolites.

-

Alkaline Conditions : Hydrolysis occurs at the sulfonate ester group, leading to desulfonation products .

Synthetic Modifications

While not direct reactions of this compound, synthetic studies reveal its derivatives’ behavior:

-

Oxidation : Thioether intermediates in related monobactams are oxidized to sulfones using hydrogen peroxide, enhancing stability .

-

Acylation : The C-3 amino group can be acylated to prodrugs, improving oral bioavailability .

Biological Implications of Reactivity

-

MIC Values : this compound’s minimum inhibitory concentrations (MICs) against KPC-producing E. coli are 4–16 μg/mL, lower than aztreonam (MICs >128 μg/mL) .

-

Therapeutic Utility : Stability against common β-lactamases makes it effective against multidrug-resistant Enterobacteriaceae, but KPC-producing strains require higher doses .

Table 3: MICs Against KPC-Producing Strains

| Strain | This compound MIC (μg/mL) | Aztreonam MIC (μg/mL) |

|---|---|---|

| E. coli (KPC-2) | 4–8 | >128 |

| K. pneumoniae (KPC-3) | 16 | >128 |

| E. cloacae (AmpC) | 32 | 64 |

This compound’s chemical reactivity is defined by its β-lactam ring’s interplay with enzymatic and environmental factors. Its stability against plasmid-mediated β-lactamases and susceptibility to KPC enzymes highlight its niche in treating resistant Gram-negative infections. Further structural modifications may enhance its resistance to carbapenemases.

Propriétés

IUPAC Name |

2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoethylidene]amino]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMSVIZLXJOLHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869371 |

Source

|

| Record name | ({[1-(2-Amino-1,3-thiazol-4-yl)-2-{[2,2-dimethyl-4-oxo-1-(sulfooxy)azetidin-3-yl]amino}-2-oxoethylidene]amino}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.